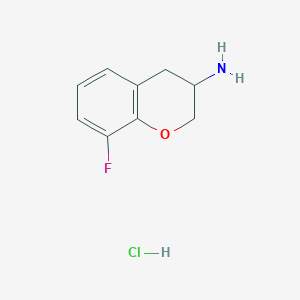

8-Fluoro-chroman-3-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCUQOHMEWLVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within the Chroman 3 Ylamine Chemical Class

The foundation of 8-Fluoro-chroman-3-ylamine hydrochloride is the chroman ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyran ring. The "-3-ylamine" designation indicates the presence of an amine functional group at the third position of the pyran ring. This class of compounds, known as chroman-3-ylamines, are recognized as crucial building blocks in the synthesis of various bioactive molecules. chemimpex.com

The introduction of a fluorine atom at the 8th position of the benzene ring is a key structural modification that defines this compound. Fluorine's unique properties—small size, high electronegativity, and its ability to form strong carbon-fluorine bonds—can significantly influence a molecule's physicochemical and pharmacological properties. In medicinal chemistry, the strategic placement of fluorine can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The presence of the fluorine atom in the 8-position of the chroman ring system can therefore be expected to impart distinct characteristics compared to its non-fluorinated parent compound or other positional isomers.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClFNO |

| Molecular Weight | 203.64 g/mol |

| Chemical Structure | A chroman ring system with a fluorine atom at the 8-position and an amine group at the 3-position, presented as a hydrochloride salt. |

Academic Significance As a Versatile Synthetic Precursor

Retrosynthetic Analysis of the 8-Fluoro-Chroman Scaffold

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the amine hydrochloride to the free base, 8-fluoro-chroman-3-ylamine (II). The primary C-N bond at the 3-position is a key disconnection point, leading back to the precursor ketone, 8-fluoro-chroman-3-one (III). This transformation is typically achieved in the forward sense via reductive amination.

Further deconstruction of the 8-fluoro-chroman-3-one (III) scaffold involves the strategic disconnection of the C8-F bond. Given the challenges of direct, regioselective fluorination on an existing chroman ring system, a more plausible approach involves the synthesis of the chroman-3-one (B94795) from a pre-fluorinated precursor. This leads to 2-fluoro-6-(2-haloethyl)phenol (IV) or a related synthon. The chroman ring can be envisioned as being formed through an intramolecular Williamson ether synthesis or a similar cyclization strategy. Finally, disconnection of the side chain of the phenolic precursor (IV) would lead to simpler, commercially available starting materials such as 2-fluorophenol.

Development of Preparative Routes for this compound

The development of a robust preparative route to this compound necessitates the careful selection and integration of several key synthetic transformations.

Enantioselective Synthesis Approaches for Chiral Chroman-3-ylamine Derivatives

The C-3 position of the chroman ring in 8-Fluoro-chroman-3-ylamine is a stereocenter. Consequently, enantioselective synthesis is a critical consideration for accessing stereochemically pure enantiomers. A highly effective method for the enantioselective synthesis of 3-aminochroman derivatives is the biocatalytic reductive amination of 3-chromanones. nih.govontosight.ai The use of imine reductases (IREDs) as biocatalysts allows for the direct conversion of a ketone to a chiral amine with high enantiomeric excess. These enzymes can be selected to produce either the (R)- or (S)-enantiomer, offering a high degree of stereochemical control.

Regioselective Fluorination Strategies at the Chroman C-8 Position

The introduction of a fluorine atom specifically at the C-8 position of the chroman scaffold presents a significant regiochemical challenge. Direct electrophilic fluorination of a pre-formed chroman ring would likely result in a mixture of isomers. A more regioselective strategy involves the fluorination of a suitable precursor prior to the formation of the chroman ring. One such approach is the ortho-fluorination of a substituted phenol (B47542). For instance, a phenol derivative with a directing group could be subjected to electrophilic fluorination, with reagents like Selectfluor®, to install the fluorine atom at the desired position.

An alternative and powerful strategy is directed ortho-metalation. A starting material such as a protected 2-aminophenol (B121084) could be subjected to lithiation directed by the protected amine, followed by quenching with an electrophilic fluorine source. A similar strategy has been successfully employed in the synthesis of 8-fluoro-3,4-dihydroisoquinoline.

Methodologies for Amine Introduction at the Chroman C-3 Position

The introduction of the amine functionality at the C-3 position is most commonly and efficiently achieved through the reductive amination of the corresponding 8-fluoro-chroman-3-one. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or a protected form thereof, to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.orgwikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the ketone.

Optimization of Reaction Conditions and Yields in this compound Synthesis

| Parameter | Variation | Rationale |

| Reducing Agent | NaBH(OAc)3, NaBH3CN, H2/Pd-C | To find the most effective and selective reducing agent for the imine intermediate. |

| Amine Source | NH4OAc, NH3 in MeOH | To optimize the formation of the primary amine. |

| Solvent | Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF) | To assess the impact of solvent polarity on reaction rate and solubility. |

| Temperature | 0 °C to room temperature | To balance reaction rate with the stability of reactants and intermediates. |

| pH | Acidic (e.g., acetic acid) | To catalyze imine formation and protonate the imine for reduction. |

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal reaction conditions.

Advanced Analytical Techniques for Synthetic Intermediate Characterization and Purity Assessment

The characterization of this compound and its synthetic intermediates relies on a suite of advanced analytical techniques to confirm their structure and assess their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment. The protons on the chroman scaffold will exhibit characteristic chemical shifts and coupling patterns. The protons adjacent to the fluorine and nitrogen atoms will be particularly informative.

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR: Is a highly sensitive technique for fluorine-containing compounds. sigmaaldrich.comacs.org A single resonance is expected for the C-8 fluorine atom, and its chemical shift will be indicative of its aromatic environment.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing further structural information. A characteristic fragmentation would be the alpha-cleavage of the alkyl group attached to the nitrogen.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorptions for the N-H bonds of the primary amine (as the hydrochloride salt), C-O stretching of the ether, and C-F stretching of the aryl fluoride (B91410) will be observed.

Research Applications of 8 Fluoro Chroman 3 Ylamine Hydrochloride As a Building Block

Utility in the Synthesis of Dopamine-β-Hydroxylase Inhibitors

Dopamine-β-hydroxylase is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862). Inhibitors of DBH have been investigated for their potential in treating various cardiovascular and neurological disorders. The general structure of many DBH inhibitors often includes a pharmacophore that can interact with the enzyme's active site. While it is plausible that 8-Fluoro-chroman-3-ylamine hydrochloride could be utilized as a scaffold to construct novel DBH inhibitors, there is no specific published research to confirm this.

Integration into Novel Pharmacophores for Enzymatic Modulation

The development of novel pharmacophores is a key aspect of drug discovery. The 8-fluoro-chroman-3-ylamine moiety could potentially be incorporated into new molecular designs aimed at modulating enzyme activity. The fluorine atom could serve to enhance binding affinity or alter the electronic landscape of the molecule to achieve desired inhibitory effects. However, without specific examples from the scientific literature, any discussion on its integration into novel pharmacophores for enzymatic modulation would be hypothetical.

Contribution to the Construction of Diverse Chroman-Based Scaffolds for Medicinal Chemistry Research

Chroman-based scaffolds are prevalent in medicinal chemistry due to their presence in a wide range of natural products and synthetic compounds with diverse biological activities. The amine functionality of this compound allows for its use as a versatile building block to generate a library of derivatives. Through various chemical reactions, such as acylation, alkylation, and reductive amination, a wide array of substituents can be introduced, leading to the construction of diverse chroman-based scaffolds. These scaffolds could then be screened for various biological activities. However, specific examples of diverse scaffolds synthesized from this particular starting material are not reported in the available literature.

Exploration as a Precursor for Chemical Probes in Biological Systems

Chemical probes are essential tools for studying biological systems. Fluorescent probes, for instance, can be used to visualize and track biological molecules and processes. The this compound could potentially be used as a precursor for the synthesis of such probes. The amine group could be functionalized with a fluorophore or other reporter tags. The fluorine atom might also be exploited for applications in ¹⁹F NMR-based studies. Nevertheless, there are no specific reports of this compound being used for the development of chemical probes.

Structure Activity Relationship Sar Studies Associated with 8 Fluoro Chroman 3 Ylamine Derivatives

Influence of Fluorine Substitution at the Chroman C-8 Position on Molecular Interactions

The incorporation of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.gov Fluorine's high electronegativity and small van der Waals radius make it a unique substituent in drug design. nih.gov When placed at the C-8 position of the chroman ring, the fluorine atom acts as a potent electron-withdrawing group, which can modulate the electron density of the aromatic system. nih.gov This alteration influences the molecule's ability to participate in crucial intermolecular interactions such as hydrogen bonds and π-stacking, which are often vital for ligand-receptor binding. nih.govresearchgate.net

The C-8 position is sterically less hindered, allowing for favorable interactions without causing significant conformational strain. nih.gov The fluorine atom at this position can enhance binding affinity by displacing water molecules from a binding pocket, leading to a favorable entropic effect, or by forming weak hydrogen bonds with suitable donor groups on a target protein. nih.gov

The specific choice of halogen and its position on the chroman ring are critical determinants of biological activity. While direct comparative studies on 8-Fluoro-chroman-3-ylamine are not extensively detailed in publicly available literature, principles from related halogenated compounds can be applied. The differentiation of positional isomers is a key aspect of SAR, as even minor structural changes can lead to significant differences in biological effect. nih.govresearchgate.net

The effect of halogen substitution is dependent on both electronegativity and atomic radius. Fluorine, being the smallest and most electronegative halogen, often imparts different properties compared to chlorine, bromine, or iodine.

Table 1: Comparative Effects of Halogen Substitution on Aromatic Systems

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Interaction Types | General Effect on Lipophilicity |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Can act as a weak H-bond acceptor; alters pKa of nearby groups. | Moderate increase |

| Chlorine (Cl) | 1.75 | 3.16 | Can participate in halogen bonding; dipole interactions. | Significant increase |

| Bromine (Br) | 1.85 | 2.96 | Stronger halogen bonding potential than chlorine. | High increase |

| Iodine (I) | 1.98 | 2.66 | Strongest halogen bond donor among halogens. | Very high increase |

Moving the fluorine atom to other positions on the chroman ring (e.g., C-5, C-6, or C-7) would alter the molecule's electronic profile and steric interactions within a binding site. For instance, a fluorine atom at C-6 might have a more direct electronic influence on the fused benzene (B151609) ring's π-system compared to one at C-8. Such positional shifts are known to drastically alter the efficacy and selectivity of bioactive molecules. nih.gov

The 8-fluoro-chroman scaffold serves as a foundational structure for creating more complex "downstream" derivatives. The fluorine atom at C-8 influences the binding profiles of these subsequent molecules by modifying local hydrophobicity and electronic character. nih.gov For example, adding a fluorine atom can increase the hydrophobicity of a compound, aiding its penetration into hydrophobic pockets of a target protein. nih.gov This can lead to an increase in the potency of the drug. nih.gov

In the development of inhibitors for various enzymes, the strategic placement of fluorine has been shown to enhance binding affinity. The electron-withdrawing nature of the C-8 fluoro group can influence the acidity or basicity of other functional groups in the molecule, thereby optimizing ionization states for target interaction.

Impact of the Chroman C-3 Amine Functionality on Pharmacophore Development and Derivatization

The amine group at the C-3 position is a critical pharmacophoric feature of the chroman-3-ylamine series. A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com The C-3 amine often acts as a key hydrogen bond donor and can be protonated under physiological conditions, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) in a protein's active site.

This amine functionality serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of analogues to explore the SAR. nih.gov Modifications can include:

Alkylation: Introducing alkyl groups to form secondary or tertiary amines can modulate lipophilicity and steric bulk.

Acylation: Forming amides can alter hydrogen bonding capabilities and introduce new points of interaction.

Sulfonylation: Creating sulfonamides can introduce strong hydrogen-bond accepting groups.

These derivatizations are used to fine-tune the molecule's properties to achieve better potency, selectivity, or pharmacokinetic profiles.

Table 2: Potential Derivatizations of the C-3 Amine and Their Predicted Impact

| Derivatization Type | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|

| Primary Amine (Base) | -NH₂ | Acts as H-bond donor; can be protonated (-NH₃⁺) for ionic bonds. |

| Acetylation | -NHC(O)CH₃ | Neutralizes basicity; adds H-bond acceptor (C=O); increases size. |

| Methylation (Mono) | -NHCH₃ | Retains H-bond donor capability; slightly increases lipophilicity and basicity. |

| Reductive Amination | -NH-CH₂-R | Allows for introduction of diverse R groups to probe binding pocket. |

Stereochemical Effects on Biological Activity within the Chroman-3-ylamine Series

The carbon atom at the C-3 position of the chroman ring is a chiral center, meaning 8-Fluoro-chroman-3-ylamine exists as a pair of enantiomers: (R)-8-Fluoro-chroman-3-ylamine and (S)-8-Fluoro-chroman-3-ylamine. Stereochemistry often has a crucial impact on a drug's action, as biological targets like enzymes and receptors are themselves chiral. nih.gov This chirality can lead to significant differences in potency, efficacy, and binding affinity between enantiomers. nih.govnih.gov

One enantiomer (the eutomer) typically fits more precisely into the binding site of a target protein, leading to a stronger and more effective biological response. The other enantiomer (the distomer) may have lower activity, no activity, or even produce off-target effects. nih.gov This stereoselective recognition is fundamental in pharmacology. nih.govnih.gov For example, studies on other chiral compounds have shown that only specific isomers display significant biological activity, suggesting that uptake and target interaction are stereoselective processes. nih.govnih.gov Therefore, investigating the distinct biological profiles of the (R) and (S) enantiomers of 8-Fluoro-chroman-3-ylamine and its derivatives is essential for understanding their full therapeutic potential and for developing single-enantiomer drugs.

Mechanistic Insights Derived from 8 Fluoro Chroman 3 Ylamine Derived Compounds

Investigation of Dopamine-β-Hydroxylase Inhibition Mechanisms

Dopamine-β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862). patsnap.comwikipedia.org As a copper-containing oxygenase, DBH utilizes ascorbate (B8700270) as a cofactor to catalyze this hydroxylation reaction. wikipedia.orgmedchemexpress.com Inhibition of DBH presents a therapeutic strategy for conditions where a reduction in norepinephrine levels and a concurrent increase in dopamine levels could be beneficial, such as hypertension, heart failure, and certain psychiatric disorders. patsnap.comontosight.ai

The primary mechanism of action for direct DBH inhibitors involves binding to the active site of the enzyme. scbt.com Many inhibitors function by chelating the copper ions that are essential for the enzyme's catalytic function, thereby preventing the hydroxylation of dopamine. scbt.com Inhibitors can be reversible or irreversible. patsnap.com For example, Disulfiram acts as an irreversible inhibitor, while compounds like Etamicastat are reversible. scbt.com

Several potent and selective DBH inhibitors have been developed, providing a framework for understanding the structure-activity relationships (SAR) for this target. nih.gov

Nepicastat (B1663631) (SYN117): A potent, centrally and peripherally active DBH inhibitor that has been investigated for post-traumatic stress disorder (PTSD) and cocaine dependence. wikipedia.orgfrontiersin.org By reducing norepinephrine synthesis, nepicastat can decrease the persistence of traumatic memories and modulate the brain's reward pathways. frontiersin.orgnih.gov

Etamicastat (BIA 5-453): A peripherally selective, reversible DBH inhibitor developed for hypertension and heart failure. nih.govwikipedia.org Its selectivity for the periphery minimizes central nervous system side effects. wikipedia.org

Zamicastat (BIA 5-1058): A newer, brain-penetrant DBH inhibitor that has shown potential in models of pulmonary arterial hypertension by reducing sympathetic nervous system hyperactivity. medchemexpress.comersnet.orgacs.org

While no studies directly link 8-Fluoro-chroman-3-ylamine hydrochloride to DBH inhibition, its structure contains features that suggest potential for such activity. The chroman-3-ylamine moiety bears some structural resemblance to phenethylamine, the core structure of dopamine. This similarity could facilitate binding to the DBH active site. nih.gov The fluorine atom at the 8-position could enhance this binding affinity through favorable interactions within the enzyme's binding pocket, a common strategy in drug design to improve potency. mdpi.com A detailed analysis of 1-aralkylimidazole-2-thiones, another class of DBH inhibitors, revealed that key structural features, including electronic effects and the positioning of substituents on the aromatic ring, are crucial for potent inhibition. nih.gov Future investigations would be necessary to determine if the specific stereochemistry and electronic properties of this compound allow it to act as a DBH inhibitor.

Table 1: Examples of Dopamine-β-Hydroxylase Inhibitors and their Characteristics

| Inhibitor | Type | Selectivity | Investigated For | Mechanism Notes |

|---|---|---|---|---|

| Nepicastat | Reversible, Direct | Central & Peripheral | PTSD, Cocaine Dependence wikipedia.orgdrugbank.com | Reduces norepinephrine in both peripheral and central tissues. frontiersin.org |

| Etamicastat | Reversible, Direct | Peripheral wikipedia.org | Hypertension, Heart Failure nih.gov | N-acetylation by N-acetyltransferase 2 (NAT2) is a major metabolic pathway. nih.gov |

| Zamicastat | Reversible, Direct | Central & Peripheral medchemexpress.com | Pulmonary Arterial Hypertension ersnet.org | Decreases norepinephrine and increases dopamine in peripheral tissues. acs.org |

| Disulfiram | Irreversible, Direct | - | Alcoholism, Cocaine Dependence mdpi.com | Binds to the copper active site of DBH. scbt.com |

| Fusaric Acid | Direct | - | Research Tool | Binds to the copper active site of DBH. medchemexpress.comscbt.com |

Exploration of Other Molecular Targets and Pathways Modulated by Chroman-Derived Analogues

The chroman scaffold is a versatile template found in a multitude of natural and synthetic compounds with a wide array of biological activities. nih.gov Derivatives have been shown to interact with numerous molecular targets, particularly those relevant to neurodegenerative diseases, cancer, and inflammation.

Recent research has highlighted the potential of chromone (B188151) and chromanone derivatives as multi-target agents for Alzheimer's disease (AD). nih.govacs.org These compounds have been shown to inhibit key enzymes involved in AD pathology:

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, a primary strategy for symptomatic treatment of AD. nih.gov Several chromanone derivatives have demonstrated potent, dual-binding site inhibition of AChE. ucl.ac.uk

Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of dopamine, and its inhibition can be neuroprotective. ucl.ac.uk Homoisoflavonoids, a class of chroman derivatives, have been identified as potent and selective MAO-B inhibitors. researchgate.net

Sigma (σ) Receptors: Both σ1 and σ2 receptors are implicated in the pathology of AD. Certain tailored chromanones have shown high affinity for the σ1 receptor in the nanomolar range. acs.org

Beyond neurodegenerative diseases, chroman derivatives have been explored for other therapeutic applications:

Anticancer Activity: The chroman framework is present in compounds showing cytotoxic effects against various human tumor cell lines. researchgate.net

Anti-inflammatory Effects: Chromone derivatives are known to possess anti-inflammatory properties. orientjchem.org

Antiviral Activity: Fluorinated chroman-4-one derivatives have shown significant activity against influenza A viruses. nih.gov Specifically, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was highly active against multiple influenza strains. nih.gov

The diverse biological profile of the chroman scaffold suggests that this compound and its analogues could potentially modulate multiple cellular pathways. The specific substitution pattern on the chroman ring system ultimately defines the compound's biological activity and target selectivity. nih.gov

Table 2: Selected Molecular Targets and Biological Activities of Chroman Derivatives

| Derivative Class | Molecular Target(s) | Biological Activity |

|---|---|---|

| Chromanone-tetrahydropyridin hybrids | AChE, MAO-B | Neuroprotection (Anti-Alzheimer's) ucl.ac.uk |

| 7-Hydroxy-chromone derivatives | AChE, BuChE | Neuroprotection (Anti-Alzheimer's) nih.gov |

| Tailored Chromanones | AChE, MAO-B, σ1 Receptor, σ2 Receptor | Neuroprotection (Anti-Alzheimer's) acs.org |

| Homoisoflavonoids | MAO-A, MAO-B | Neuroprotection researchgate.net |

| 3-Benzylidene-chroman-4-ones | - | Cytotoxicity (Anticancer) researchgate.net |

| Fluorinated 2-arylchroman-4-ones | - | Antiviral (Anti-influenza) nih.gov |

Emerging Research Directions in 8 Fluoro Chroman 3 Ylamine Hydrochloride Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of chiral amines, particularly those embedded in a constrained heterocyclic system like the chroman scaffold, presents a significant challenge. The development of efficient and sustainable synthetic routes to enantiomerically pure 8-Fluoro-chroman-3-ylamine hydrochloride is crucial for its broader application in drug discovery and chemical biology. Current research efforts are geared towards overcoming the limitations of classical synthetic methods, which often involve multiple steps, harsh reaction conditions, and the use of stoichiometric chiral auxiliaries.

Recent advancements in asymmetric catalysis offer promising avenues for the stereoselective synthesis of fluorinated chroman amines. beilstein-journals.orgnih.gov Methodologies such as transition-metal-catalyzed asymmetric hydrogenation, reductive amination, and aminocatalysis are being explored to introduce the C3-amino group with high enantiocontrol. For instance, the development of chiral catalysts that can effectively differentiate between the enantiotopic faces of a suitable prochiral precursor, such as an 8-fluoro-chroman-3-one, is a key area of investigation.

Furthermore, there is a growing emphasis on the development of sustainable synthetic protocols. This includes the use of greener solvents, catalytic systems that operate under mild conditions, and atom-economical reactions that minimize waste generation. Biocatalysis, employing enzymes such as transaminases, is also being investigated as a powerful tool for the enantioselective synthesis of chiral amines, offering high selectivity and environmentally benign reaction conditions.

Rational Design of Next-Generation Chroman-Based Bioactive Molecules and Probes

The 8-fluoro-chroman-3-ylamine scaffold serves as a valuable starting point for the rational design of novel bioactive molecules. nih.govnih.gov The strategic placement of the fluorine atom at the 8-position can influence the compound's electronic properties and its interactions with biological targets. Medicinal chemists are leveraging this scaffold to design and synthesize libraries of derivatives for screening against a wide range of therapeutic targets, including enzymes, receptors, and ion channels.

Structure-activity relationship (SAR) studies are instrumental in guiding the design of more potent and selective analogs. nih.gov By systematically modifying the substituents on the chroman ring, the aromatic portion, and the amino group, researchers can probe the key molecular interactions that govern biological activity. For example, computational modeling and X-ray crystallography are employed to understand the binding modes of these compounds within the active sites of their target proteins, enabling the design of next-generation molecules with improved pharmacological profiles. researchgate.netuzh.ch

The chroman nucleus is a privileged scaffold found in numerous natural products and approved drugs, exhibiting a broad spectrum of biological activities. The introduction of the 8-fluoro and 3-amino functionalities provides unique vectors for chemical modification, allowing for the fine-tuning of a compound's properties to target specific diseases, including those of the central nervous system. nih.govmdpi.com

Application in Advanced Chemical Biology Research and Tool Compound Development

Beyond its potential as a therapeutic agent, this compound is gaining recognition as a versatile tool for chemical biology research. Its unique structural features make it an attractive scaffold for the development of chemical probes to investigate complex biological processes. nih.gov These probes can be designed to selectively interact with specific proteins or other biomolecules, allowing researchers to study their function in living systems.

One promising application is in the development of fluorescent probes. By attaching a fluorophore to the 8-fluoro-chroman-3-ylamine core, it is possible to create molecules that can be used to visualize and track biological targets within cells. rsc.orgnih.govmdpi.combiorxiv.org The fluorine atom can also serve as a sensitive reporter for 19F NMR spectroscopy, providing a powerful, non-invasive method to study drug-target engagement and metabolism.

Furthermore, derivatives of this compound can be functionalized with reactive groups to create activity-based probes (ABPs). These probes form covalent bonds with their target proteins, enabling their identification and characterization from complex biological mixtures. This approach is invaluable for target discovery and validation, providing crucial insights into the mechanisms of action of bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.